molecular formula C14H22N6O3 B12799627 9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- CAS No. 134934-88-6

9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)-

Cat. No.: B12799627
CAS No.: 134934-88-6
M. Wt: 322.36 g/mol
InChI Key: CFQAXOUPRCNLFJ-GCDPNZCJSA-N
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Description

9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- typically involves the glycosylation of a purine base with a suitably protected sugar derivative. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the glycosidic bond. Commonly used reagents include trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst and anhydrous solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification by column chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the sugar moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced nucleoside analogs.

    Substitution: Formation of substituted purine nucleosides.

Scientific Research Applications

9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication and inducing cell death in cancer cells. Key molecular targets include DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Purin-6-amine, 9-(3-deoxy-3-(dimethylamino)-beta-D-arabinofuranosyl)
  • 9H-Purin-6-amine, 9-(3-deoxy-3-(methylamino)-beta-D-arabinofuranosyl)
  • 9H-Purin-6-amine, 9-(3-deoxy-3-(ethylamino)-beta-D-arabinofuranosyl)

Uniqueness

Compared to similar compounds, 9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- exhibits unique properties due to the presence of the diethylamino group. This modification can influence its pharmacokinetic properties, such as increased lipophilicity and improved cellular uptake, making it a more effective therapeutic agent in certain contexts.

Properties

CAS No.

134934-88-6

Molecular Formula

C14H22N6O3

Molecular Weight

322.36 g/mol

IUPAC Name

(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(diethylamino)-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H22N6O3/c1-3-19(4-2)10-8(5-21)23-14(11(10)22)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1

InChI Key

CFQAXOUPRCNLFJ-GCDPNZCJSA-N

Isomeric SMILES

CCN(CC)[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

CCN(CC)C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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